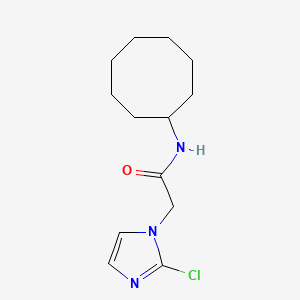![molecular formula C12H16N2O3 B7407373 2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol](/img/structure/B7407373.png)
2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as ortho-nitroaniline derivatives, under acidic or basic conditions.
Etherification: The hydroxyl group of the indazole derivative is reacted with ethylene oxide or ethylene glycol under basic conditions to form the ethoxyethanol moiety.
Methylation: The final step involves the methylation of the indazole ring to introduce the methyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyethanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ether or amine derivatives.
Applications De Recherche Scientifique
2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The ethoxyethanol moiety enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(1H-indazol-5-yl)oxy]ethanol: Lacks the methyl group at the 6-position.
2-[2-(6-chloro-1H-indazol-5-yl)oxy]ethanol: Contains a chlorine atom instead of a methyl group.
2-[2-(6-methyl-1H-indazol-3-yl)oxy]ethoxy]ethanol: Methyl group is at the 3-position instead of the 6-position.
Uniqueness
2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol is unique due to the specific positioning of the methyl group at the 6-position, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Propriétés
IUPAC Name |
2-[2-[(6-methyl-1H-indazol-5-yl)oxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-6-11-10(8-13-14-11)7-12(9)17-5-4-16-3-2-15/h6-8,15H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQFQOPTTBNCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCCOCCO)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(2,6-Dichloropyridin-3-yl)ethylamino]-2-methylpropan-2-ol](/img/structure/B7407290.png)
![1-(2-ethenylpyrazol-3-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B7407291.png)
![4-Benzyl-2-[(2-chloroimidazol-1-yl)methyl]-1,4-oxazepane](/img/structure/B7407297.png)
![N-[(2-ethenylpyrazol-3-yl)methyl]-4-(oxolan-3-yl)aniline](/img/structure/B7407306.png)

![Tert-butyl 3-[2-(2-pyrazol-1-ylethylamino)propyl]piperidine-1-carboxylate](/img/structure/B7407333.png)
![Methyl 4-[(2-tert-butyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]benzoate](/img/structure/B7407339.png)
![7-[2-(3-Nitrophenoxy)ethyl]-2-oxa-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B7407344.png)
![Tert-butyl 3-[2-(2-imidazol-1-ylethylamino)propyl]piperidine-1-carboxylate](/img/structure/B7407357.png)
![N-ethyl-N-[3-[1-(1,2-thiazol-3-yl)ethylamino]propyl]methanesulfonamide](/img/structure/B7407365.png)
![ethyl 4-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1H-pyrazole-5-carboxylate](/img/structure/B7407371.png)
![ethyl 4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-pyrazole-5-carboxylate](/img/structure/B7407379.png)
![4,4-Dimethyl-5-[1-(1,2-thiazol-3-yl)ethylamino]pentan-2-ol](/img/structure/B7407396.png)
![2-(1H-indol-3-yl)-5-[1-(oxolan-3-yl)propan-2-ylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7407402.png)
